Hept-5-ynal Hept-5-ynal
Brand Name: Vulcanchem
CAS No.: 17522-24-6
VCID: VC8396420
InChI: InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h7H,4-6H2,1H3
SMILES: CC#CCCCC=O
Molecular Formula: C7H10O
Molecular Weight: 110.15 g/mol

Hept-5-ynal

CAS No.: 17522-24-6

Cat. No.: VC8396420

Molecular Formula: C7H10O

Molecular Weight: 110.15 g/mol

* For research use only. Not for human or veterinary use.

Hept-5-ynal - 17522-24-6

Specification

CAS No. 17522-24-6
Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
IUPAC Name hept-5-ynal
Standard InChI InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h7H,4-6H2,1H3
Standard InChI Key DQNOBCJGUXBBBF-UHFFFAOYSA-N
SMILES CC#CCCCC=O
Canonical SMILES CC#CCCCC=O

Introduction

Structural Characteristics

Molecular Formula and Connectivity

Hept-5-ynal has the molecular formula C₇H₁₀O, with a molecular weight of 110.15 g/mol . Its SMILES notation (CC#CCCCC=O) and InChI string (InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h7H,4-6H2,1H3) encode the positions of the alkyne and aldehyde groups (Figure 2) . The InChIKey (DQNOBCJGUXBBBF-UHFFFAOYSA-N) provides a unique identifier for computational and database searches.

Predicted Physicochemical Properties

Collision cross-section (CCS) values, critical for ion mobility spectrometry, vary with adduct formation (Table 1) . For example, the [M+H]+ adduct exhibits a CCS of 122.3 Ų, while the [M+Na]+ adduct shows a higher value of 133.3 Ų. These differences arise from variations in ion size and charge distribution.

Table 1: Predicted Collision Cross-Section Values for Hept-5-ynal Adducts

Adductm/zCCS (Ų)
[M+H]+111.08044122.3
[M+Na]+133.06238133.3
[M+NH4]+128.10699127.1
[M+K]+149.03632124.1
[M-H]-109.06589114.4

Synthesis and Stereochemical Control

Asymmetric Synthesis via Schreiber-Modified Nicholas Reaction

A 2024 study demonstrated the synthesis of chiral hex-5-yn-2-ones, structural analogs of Hept-5-ynal, using a Schreiber-modified Nicholas reaction . This method installs stereocenters at the 2- and 3-positions of a pentynamide intermediate, which is subsequently elongated via tributyltin-mediated carbon insertion (Scheme 1). The resulting chiral hexynones, including derivatives of Hept-5-ynal, are obtained in enantiomerically pure form (≥98% ee) and multigram quantities .

Functional Group Compatibility

Key synthetic challenges include preserving stereochemical integrity during functional group transformations. For instance, DIBAL-H reduction of Weinreb amides to aldehydes must avoid epimerization at adjacent stereocenters . Protective groups such as MOM (methoxymethyl) and SEM (2-(trimethylsilyl)ethoxymethyl) are employed to stabilize hydroxy intermediates during alkyne functionalization .

Applications in Natural Product Synthesis

Role in Bacteriochlorophyll a Biosynthesis

Hept-5-ynal derivatives serve as precursors to dihydrodipyrrins, which are pivotal in the total synthesis of bacteriochlorophyll a . Sonogashira coupling of chiral hex-5-yn-2-ones with iodopyrroles generates advanced intermediates that undergo anti-Markovnikov hydration and Paal–Knorr cyclization to form pyrrole rings (Scheme 2) . This strategy bypasses traditional Petasis methenylation steps, streamlining macrocycle assembly.

Phytyl-Substituted Derivatives

A semisynthetic Hept-5-ynal analog bearing a phytyl group—a 20-carbon isoprenoid chain—was synthesized on a 2.5 mmol scale for studies on chlorophyll D ring formation . The phytyl moiety, introduced via esterification, remains stable under Nazarov cyclization conditions, enabling selective macrocyclization.

Spectroscopic and Computational Analysis

Mass Spectrometry Profiling

High-resolution mass spectrometry (HRMS) of Hept-5-ynal adducts confirms molecular ion peaks at m/z 111.08044 ([M+H]+) and 133.06238 ([M+Na]+) . Tandem MS/MS fragmentation patterns reveal characteristic losses of CO (28 Da) and H₂O (18 Da), aiding structural elucidation.

Computational Modeling

Density functional theory (DFT) calculations predict a planar geometry for the aldehyde moiety, with the alkyne group adopting a linear conformation. These models align with experimental CCS values, validating the compound’s gas-phase structure .

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